molecular formula C7H9NO B1395353 (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1486473-01-1

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B1395353
M. Wt: 123.15 g/mol
InChI Key: SOCKWJNQKNADLU-XVMARJQXSA-N
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Description

“(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with a complex structure. It is related to other compounds such as “(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol” and "(1S,2S,4R)-2-Aminobicyclo[2.2.1]heptane-2-carbonitrile" .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of “(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is complex, with multiple stereocentres .

properties

IUPAC Name

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKWJNQKNADLU-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 2
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 3
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 4
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 5
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 6
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

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